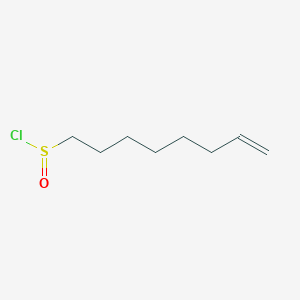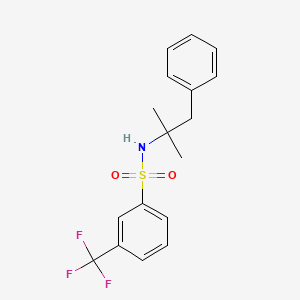
(2S)-1-Chlorohex-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-Chlorohex-3-en-2-ol is an organic compound with the molecular formula C6H11ClO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Chlorohex-3-en-2-ol typically involves the chlorination of hex-3-en-2-ol. One common method is the reaction of hex-3-en-2-ol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
C6H11OH+SOCl2→C6H11ClO+SO2+HCl
This method is efficient and yields a high purity product. The reaction is usually carried out at low temperatures to prevent side reactions and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Chlorohex-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form hex-3-en-2-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of hex-3-en-2-one or hex-3-en-2-al.
Reduction: Formation of hex-3-en-2-ol.
Substitution: Formation of hex-3-en-2-amine or hex-3-en-2-ol.
Scientific Research Applications
(2S)-1-Chlorohex-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1-Chlorohex-3-en-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or other proteins, affecting their activity. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-Bromohex-3-en-2-ol: Similar structure but with a bromine atom instead of chlorine.
(2S)-1-Iodohex-3-en-2-ol: Similar structure but with an iodine atom instead of chlorine.
(2S)-1-Fluorohex-3-en-2-ol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
(2S)-1-Chlorohex-3-en-2-ol is unique due to its specific reactivity and the presence of a chlorine atom, which can participate in a variety of chemical reactions. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications.
Properties
CAS No. |
927683-69-0 |
|---|---|
Molecular Formula |
C6H11ClO |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
(2S)-1-chlorohex-3-en-2-ol |
InChI |
InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h3-4,6,8H,2,5H2,1H3/t6-/m0/s1 |
InChI Key |
YQZUXJJPXIJZOH-LURJTMIESA-N |
Isomeric SMILES |
CCC=C[C@@H](CCl)O |
Canonical SMILES |
CCC=CC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)
![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)

![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)


![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)
![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)



![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
